5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine
Overview
Description
5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine is a useful research compound. Its molecular formula is C13H22BrNO2Si and its molecular weight is 332.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine serves as a pivotal compound in synthetic chemistry, facilitating the construction of complex molecular architectures. Its applications extend across synthesizing pharmacologically relevant compounds, materials science, and studying reaction mechanisms.
Synthetic Building Block : It is utilized as a versatile synthetic building block in organic synthesis, enabling the formation of various pharmacologically active compounds. Its bromo and silyloxy functional groups make it amenable to nucleophilic substitution reactions, thereby serving as a precursor for the synthesis of complex organic molecules (Hirokawa, Horikawa, & Kato, 2000).
Metal-Organic Frameworks (MOFs) : The compound is instrumental in the development of MOFs, where its bromo group can act as a coordination site for metal ions. This utility underscores its role in creating materials with potential applications in catalysis, gas storage, and separation technologies (Schwab, Fleischer, & Michl, 2002).
Pharmaceutical Synthesis : In pharmaceutical research, it is employed in the synthesis of complex molecules that are of interest for their therapeutic properties. Its reactivity profile facilitates the introduction of various functional groups necessary for drug development (Sośnicki, 2009).
Catalysis : The compound's structural features make it suitable for studying catalytic processes, particularly in the development of new catalytic systems that can facilitate or optimize chemical reactions. This application is crucial for enhancing the efficiency and sustainability of chemical manufacturing processes (Feng, Huang, Liu, & Wang, 2010).
Properties
IUPAC Name |
(5-bromo-3-methoxypyridin-2-yl)methoxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO2Si/c1-13(2,3)18(5,6)17-9-11-12(16-4)7-10(14)8-15-11/h7-8H,9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIAJFISQPPERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=N1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673840 | |
Record name | 5-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138443-85-2 | |
Record name | 5-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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